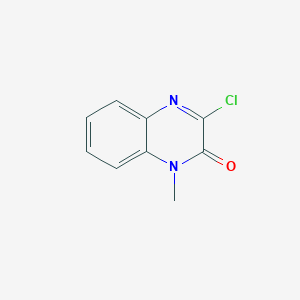

3-Chloro-1-methyl-1H-quinoxalin-2-one

描述

Significance of the Quinoxalinone Scaffold in Modern Chemical Research

The quinoxalinone scaffold is a cornerstone in the development of a wide array of biologically active molecules. Its rigid, planar structure provides a unique framework that can be readily functionalized at various positions, allowing for the fine-tuning of its interaction with biological targets. Compounds featuring the quinoxalinone core have demonstrated a remarkable range of pharmacological activities.

The versatility of the quinoxalinone ring system allows for the introduction of various substituents, leading to a diverse library of compounds with distinct biological profiles. This structural diversity is a key factor in its prevalence in drug discovery programs.

Overview of Nitrogen-Containing Heterocyclic Systems in Organic and Medicinal Chemistry

Nitrogen-containing heterocyclic systems are fundamental building blocks in the realm of organic and medicinal chemistry. Their prevalence in nature, from the nucleobases of DNA to a vast number of alkaloids and vitamins, underscores their critical role in biological processes. In medicinal chemistry, these ring systems are integral to the structure of a majority of pharmaceuticals.

The presence of nitrogen atoms within a heterocyclic ring imparts unique properties to the molecule. These include the ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets, and the modulation of electronic properties, which can influence reactivity and metabolic stability. The diverse reactivity of nitrogen heterocycles also makes them versatile intermediates in organic synthesis. semanticscholar.org

Current Research Trends in Substituted Quinoxalinone Chemistry

Contemporary research on substituted quinoxalinones is vibrant and multifaceted, with a strong emphasis on the synthesis of novel derivatives and the evaluation of their therapeutic potential. A significant trend involves the development of efficient and sustainable synthetic methodologies to access a wide range of functionalized quinoxalinones.

Furthermore, there is a growing interest in understanding the structure-activity relationships (SAR) of substituted quinoxalinones. By systematically modifying the substituents on the quinoxalinone core and evaluating the impact on biological activity, researchers can design more potent and selective drug candidates. The exploration of quinoxalinone derivatives as anticancer, antimicrobial, and antiviral agents remains a major focus of current research endeavors.

While specific research data for 3-Chloro-1-methyl-1H-quinoxalin-2-one is limited, the foundational knowledge of the quinoxalinone scaffold and the broader class of nitrogen-containing heterocycles provides a strong basis for its potential significance. Further investigation into the synthesis, characterization, and biological evaluation of this specific compound is warranted to fully elucidate its chemical and pharmacological properties.

Structure

3D Structure

属性

IUPAC Name |

3-chloro-1-methylquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-12-7-5-3-2-4-6(7)11-8(10)9(12)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOGNDGKQXBUOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362984 | |

| Record name | 3-Chloro-1-methyl-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-06-4 | |

| Record name | 3-Chloro-1-methyl-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-methyl-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of 3 Chloro 1 Methyl 1h Quinoxalin 2 One and Its Analogs

Nucleophilic Substitution Reactions on the Quinoxalinone Ring System

The quinoxalinone ring, being an electron-deficient system, is susceptible to nucleophilic attack. The presence of a good leaving group, such as a halogen, at the C-3 position further enhances this reactivity, making it a key site for functionalization.

Reactions at C-2 and C-3 Positions

The C-2 and C-3 positions of the quinoxalinone ring are the primary sites for nucleophilic substitution. The C-2 position is part of an amide functionality, which is generally less reactive towards nucleophilic substitution compared to the C-3 position when it bears a halogen substituent. The electrophilicity of the C-3 carbon is significantly increased by the presence of the adjacent carbonyl group at C-2 and the nitrogen atom at N-4.

Reactivity of Halogen Substituents (e.g., Chlorine)

The chlorine atom at the C-3 position of 3-Chloro-1-methyl-1H-quinoxalin-2-one is a versatile handle for introducing a wide range of functional groups via nucleophilic aromatic substitution (SNAr) reactions. This reactivity is analogous to that observed in similar systems like 2-chloro-3-methylquinoxaline, which readily reacts with various nucleophiles.

Aromatic amines, for instance, can displace the chloride to form 3-amino-1-methyl-1H-quinoxalin-2-one derivatives. oup.comaun.edu.eg This reaction typically proceeds in the presence of a base to neutralize the liberated HCl. Similarly, other nitrogen nucleophiles, as well as sulfur and oxygen nucleophiles, can be employed to generate a library of C-3 substituted quinoxalinones.

Furthermore, the chloro substituent is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. wikipedia.orglibretexts.orgwikipedia.orglibretexts.orgorganic-chemistry.org These powerful methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, under relatively mild conditions, providing access to a vast array of derivatives that would be difficult to synthesize via traditional SNAr reactions.

Table 1: Examples of Nucleophilic Substitution Reactions on Chloro-Quinoxaline Analogs

| Starting Material | Nucleophile/Reagent | Reaction Type | Product | Reference(s) |

| 2-Chloro-3-methylquinoxaline | Aromatic amines | SNAr | 2-Arylamino-3-methylquinoxalines | oup.comaun.edu.eg |

| 2-Chloro-3-methylquinoxaline | Mercaptoacetic acid | SNAr | (3-Methylquinoxalin-2-ylthio)acetic acid | oup.comaun.edu.eg |

| Aryl Halide (general) | Amine | Buchwald-Hartwig Amination | Aryl Amine | wikipedia.orglibretexts.org |

| Aryl Halide (general) | Boronic Acid | Suzuki-Miyaura Coupling | Biaryl | wikipedia.orglibretexts.org |

Electrophilic Reactions on the Quinoxalinone Scaffold

While the quinoxalinone ring is generally electron-deficient, the fused benzene (B151609) ring can still undergo electrophilic aromatic substitution. The directing effects of the heterocyclic portion of the molecule play a crucial role in determining the position of substitution.

Research on the nitration of 1-methylquinoxalin-2(1H)-one has shown that this electrophilic substitution occurs selectively on the benzene ring. sioc-journal.cn The reaction with nitrating agents typically yields a mixture of nitro-substituted products, with the major isomers being the 7-nitro and 5-nitro derivatives. The electron-withdrawing nature of the pyrazinone ring deactivates the benzene ring towards electrophilic attack, yet substitution is still possible under forcing conditions. The directing effect can be attributed to the complex interplay of inductive and resonance effects of the heterocyclic system.

Table 2: Electrophilic Nitration of 1-Methylquinoxalin-2(1H)-one

| Starting Material | Reagent | Product(s) | Reference(s) |

| 1-Methylquinoxalin-2(1H)-one | Mixed Acid (HNO3/H2SO4) | 5-Nitro-1-methylquinoxalin-2(1H)-one and other isomers | sioc-journal.cn |

Functionalization of Side Chains and Alkyl Groups

In addition to the reactivity of the quinoxalinone core, the alkyl substituents attached to the ring can also be functionalized, providing another avenue for derivatization.

Side-Chain Halogenation (e.g., Bromination)

Methyl groups attached to the quinoxalinone ring, such as the one at the N-1 position, are susceptible to free-radical halogenation. This type of reaction is well-documented for methyl groups in positions allylic or benzylic to an aromatic system, as the resulting radical intermediate is stabilized by resonance.

An analogous system, 3-methyl-2(1H)-quinoxalinone, undergoes side-chain bromination to yield 3-bromomethyl-2(1H)-quinoxalinone. oup.comaun.edu.eg This reaction is typically carried out using a radical initiator and a source of bromine radicals, such as N-bromosuccinimide (NBS). It is expected that the N-1 methyl group of this compound would exhibit similar reactivity, allowing for the selective introduction of a halogen atom.

Reactions of Halogenated Side-Chain Derivatives

The resulting 1-(bromomethyl) derivative is a highly reactive intermediate that can readily undergo nucleophilic substitution reactions. The bromine atom can be displaced by a variety of nucleophiles, enabling the introduction of a wide range of functional groups at the N-1 side chain.

For the analogous 3-bromomethyl-2(1H)-quinoxalinone, reactions with aromatic amines, the sodium salt of saccharin, and potassium phthalimide (B116566) have been reported, leading to the corresponding substitution products. oup.comaun.edu.eg This demonstrates the utility of the halogenated side-chain as a versatile synthetic handle for further molecular elaboration.

Table 3: Reactions of Halogenated Side-Chain Derivatives of Quinoxalinone Analogs

| Starting Material | Nucleophile | Product | Reference(s) |

| 3-Bromomethyl-2(1H)-quinoxalinone | Aromatic amines | 3-(Arylaminomethyl)-2(1H)-quinoxalinones | oup.comaun.edu.eg |

| 3-Bromomethyl-2(1H)-quinoxalinone | Sodium salt of saccharin | 3-(Saccharinylmethyl)-2(1H)-quinoxalinone | oup.comaun.edu.eg |

| 3-Bromomethyl-2(1H)-quinoxalinone | Potassium phthalimide | 3-(Phthalimidomethyl)-2(1H)-quinoxalinone | oup.comaun.edu.eg |

Direct C–H Functionalization of Quinoxalinones

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of quinoxalin-2(1H)-ones at the C3 position. This approach avoids the need for pre-functionalized substrates, thereby streamlining synthetic routes.

Alkylation and Trifluoroalkylation

The introduction of alkyl and trifluoroalkyl groups at the C3 position of quinoxalin-2(1H)-ones can significantly modulate their biological activity. Various methods have been developed to achieve this transformation.

Visible-light-mediated protocols have proven effective for the C3-alkylation of quinoxalin-2(1H)-ones. In one approach, alkanes can be used as alkyl radical precursors in the presence of trifluoroacetic acid as a hydrogen atom transfer reagent and air as the oxidant, obviating the need for metal catalysts or external photocatalysts. researchgate.net Another strategy employs a divergent transformation of quinoxalin-2(1H)-ones mediated by hydrogen peroxide under visible light, where the reaction atmosphere controls the outcome, yielding either 3-alkylquinoxalin-2(1H)-ones or quinoxaline-2,3(1H,4H)-diones. rsc.org

Trifluoroalkylation of quinoxalin-2(1H)-ones has been successfully achieved through three-component reactions. A metal-free approach utilizes unactivated alkenes, sodium triflinate (CF₃SO₂Na), and a quinoxalin-2(1H)-one, mediated by potassium persulfate (K₂S₂O₈). acs.orgorganic-chemistry.orgnih.gov The reaction proceeds via a radical mechanism and is enhanced by the presence of water. acs.org Visible-light-induced three-component reactions of quinoxalin-2(1H)-ones, alkenes, and CF₃SO₂Na also provide access to 3-trifluoroalkylated products at room temperature. acs.org

| Reaction | Reagents and Conditions | Product | Key Features |

| C3-Alkylation | Alkanes, Trifluoroacetic Acid, Visible Light, Air | 3-Alkylquinoxalin-2(1H)-one | Metal- and photocatalyst-free. researchgate.net |

| C3-Alkylation | Hydrogen Peroxide, Visible Light | 3-Alkylquinoxalin-2(1H)-one | Reaction outcome controlled by atmosphere. rsc.org |

| C3-Trifluoroalkylation | Alkenes, CF₃SO₂Na, K₂S₂O₈ | 3-Trifluoroalkylquinoxalin-2(1H)-one | Metal-free, radical mechanism. acs.orgorganic-chemistry.orgnih.gov |

| C3-Trifluoroalkylation | Alkenes, CF₃SO₂Na, Visible Light | 3-Trifluoroalkylquinoxalin-2(1H)-one | Mild, room temperature conditions. acs.org |

Oxime Formation via C–H Functionalization

The formation of oximes at the C3 position of quinoxalin-2(1H)-ones represents another valuable C–H functionalization pathway. A multicomponent reaction involving quinoxalin-2(1H)-ones, a ketone, and tert-butyl nitrite (B80452) (TBN) has been developed for the synthesis of (E)-quinoxalin-2(1H)-one oximes. researchgate.net This reaction proceeds under acidic conditions, and the presence of methanesulfonic acid is crucial for the transformation. The proposed mechanism involves the protonation of the quinoxalinone, followed by reaction with the enol form of the ketone and subsequent attack by the nitroso radical generated from TBN. acs.org

Cyclization Reactions Leading to Fused Heterocyclic Systems

Cyclization reactions of quinoxalinone derivatives are instrumental in constructing fused heterocyclic systems, which often exhibit unique biological activities. These reactions can be designed to build additional rings onto the quinoxalinone core.

Synthesis of Strained Fused Dihalo-Aziridino Quinoxalinones

A notable example of cyclization is the synthesis of novel, strained, fused dihalo-aziridino quinoxalinones. This transformation is achieved through a base-mediated protocol involving the C3-alkylation of N-substituted quinoxalin-2(1H)-ones followed by a tandem cyclization. rsc.orgacs.org In this reaction, carbon tetrahalides or haloforms serve as the one-carbon source for the aziridination. rsc.org

The reaction of an N-alkyl quinoxalin-2(1H)-one with a carbon tetrahalide (e.g., CBr₄) or a haloform (e.g., CHBr₃) in the presence of a base like sodium tert-butoxide leads to the formation of a dihalo-aziridino ring fused to the quinoxalinone scaffold. rsc.org This protocol has been shown to be effective for a range of N-substituted quinoxalin-2(1H)-ones, including those with alkyl, allyl, and aryl substituents, affording the corresponding fused heterocycles in excellent yields. rsc.org

| N-Substituent of Quinoxalin-2(1H)-one | Haloform/Tetrahalomethane | Product | Yield (%) |

| Methyl | CBr₄ | Fused dibromo-aziridino quinoxalinone | 98 |

| Ethyl | CBr₄ | Fused dibromo-aziridino quinoxalinone | 96 |

| Octyl | CBr₄ | Fused dibromo-aziridino quinoxalinone | 91 |

| Phenyl | CBr₄ | Fused dibromo-aziridino quinoxalinone | 85 |

| Methyl | CCl₄ | Fused dichloro-aziridino quinoxalinone | Excellent |

Derivatization at Nitrogen Atoms (e.g., N-Alkylation, N-Acylation)

The nitrogen atoms in the quinoxalinone ring system are also amenable to derivatization, providing another avenue for structural modification. N-alkylation and N-acylation are common strategies to introduce a variety of functional groups.

While specific examples for this compound are not detailed in the provided search results, the general reactivity of the N1 and N4 positions of the quinoxalinone core can be inferred from related systems. N-alkylation of primary amines is a fundamental process in organic synthesis, often yielding compounds with altered biological activities. The removal of N-alkyl groups, or N-dealkylation, is also a significant transformation in synthetic and medicinal chemistry.

N-acylation of heterocyclic compounds is a well-established method for introducing acyl groups. For instance, the acetylation of indole (B1671886) derivatives can be achieved using acetic anhydride (B1165640) in the presence of a base. This type of transformation could potentially be applied to the N4-position of 1-methylquinoxalin-2-one (B186242) derivatives, assuming the N1-position is already substituted.

Synthesis and Transformations of Quinoxaline (B1680401) N-Oxides

The introduction of an N-oxide functionality to the quinoxaline ring system can profoundly influence its electronic properties and biological activity. An efficient method for the synthesis of quinoxalinone-N-oxides involves a tandem nitrosation and aerobic oxidative C–N bond formation starting from cyanoacetanilides. acs.org This approach utilizes inexpensive reagents and molecular oxygen under mild conditions. acs.org While this method provides a general route to quinoxalinone-N-oxides, specific application to this compound would depend on the availability of the corresponding cyanoacetanilide precursor. The transformations of quinoxaline N-oxides can lead to a variety of other functionalized quinoxaline derivatives.

Information regarding the biological activities of the specific chemical compound this compound is not available in the public domain based on a comprehensive search of scientific literature.

While the broader class of quinoxaline and quinoxalinone derivatives has been extensively studied for a wide range of biological activities, including antimicrobial and antineoplastic properties, specific research data for the this compound variant could not be located. sapub.orgnih.govresearchgate.net

Numerous studies detail the synthesis and evaluation of various substituted quinoxalinones against different bacterial and fungal strains, viruses, and cancer cell lines. researchgate.net Methodologies for the synthesis of related structures, such as the chlorination of quinoxalin-2(1H)-ones and the N-alkylation of the quinoxalinone ring, have been established, suggesting that this compound is a synthetically accessible compound. However, subsequent biological evaluation of this specific molecule is not documented in the available literature.

Therefore, it is not possible to provide a detailed article with specific data tables on the antimicrobial and antineoplastic activities as requested for this compound. The required research findings to populate the outlined sections (4.1 through 4.2) are absent from the surveyed scientific databases.

Biological Activities and Mechanistic Explorations of Quinoxalinone Derivatives in Vitro and Molecular Aspects

Antineoplastic and Cytotoxic Activities

Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2, FGFR-4)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial receptor tyrosine kinase (RTK) involved in angiogenesis, a vital process for tumor growth and propagation. ekb.egbohrium.com The inhibition of the VEGFR-2 signaling pathway has become an attractive strategy for cancer treatment. ekb.eg Numerous studies have designed and synthesized quinoxaline (B1680401) derivatives as potent VEGFR-2 inhibitors. bohrium.comekb.egnih.gov

For instance, a series of ekb.egnih.govnih.govtriazolo[4,3-a]quinoxalin-4(5H)-one and ekb.egnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activities. nih.gov Several of these compounds displayed prominent inhibitory efficiency against VEGFR-2 kinase, with IC50 values in the low nanomolar range. nih.gov Similarly, another study reported a 3-methylquinoxaline-based derivative as the most potent VEGFR-2 inhibitor with an IC50 of 2.7 nM. rsc.org The design of these molecules often involves incorporating the essential pharmacophoric features of known VEGFR-2 inhibitors while using the quinoxaline scaffold as the core structure. nih.govrsc.org Molecular docking studies have further supported these findings, illustrating the binding affinity of these compounds within the VEGFR-2 active site. ekb.egekb.eg

Table 1: VEGFR-2 Inhibitory Activity of Selected Quinoxalinone Derivatives

| Compound Series | Most Potent Compound | IC50 Value (nM) | Reference |

|---|---|---|---|

| ekb.egnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives | Compound 25d | 3.4 ± 0.3 | nih.gov |

Modulation of Oncogenic Enzymes (e.g., COX-2, LDHA)

Cyclooxygenase-2 (COX-2) and lactate (B86563) dehydrogenase A (LDHA) are enzymes that play significant roles in tumorigenesis. nih.gov COX-2 expression is notably elevated in colorectal neoplastic tissues, while the suppression of LDHA is a proposed mechanism for anticancer therapy. nih.gov

Research has focused on synthesizing novel quinoxalinone derivatives as inhibitors of these enzymes. In one study, new quinoxalinone and quinazolinone Schiff's bases were tested for their inhibitory activity. nih.gov Among the quinoxalinone Schiff's bases, derivatives possessing aryl groups with electron-donating groups, such as 4c (with a 4-OH,3-OCH3,5-NO2-phenyl group), showed the most potent anti-COX-2 activity with 61.10% inhibition. nih.gov Other studies have developed quinoxaline derivatives as dual inhibitors of EGFR and COX-2, with several compounds showing promising COX-2 inhibitory activity. rsc.orgnih.gov These findings suggest that the quinoxaline scaffold can be effectively utilized to develop modulators of key oncogenic enzymes. nih.govnih.gov

Table 2: COX-2 Inhibition by Quinoxalinone Schiff's Bases

| Compound | Substituent on Phenyl Group | % Inhibition | Reference |

|---|---|---|---|

| 4c | 4-OH, 3-OCH3, 5-NO2 | 61.10% | nih.gov |

| 4e | 6-OCH3-2-naphthyl | 54.00% | nih.gov |

In Vitro Cytotoxicity in Cancer Cell Lines

The anticancer potential of quinoxalinone derivatives is frequently assessed by their cytotoxic effects on various human cancer cell lines. Numerous studies have demonstrated the potent in vitro anti-proliferative activity of these compounds.

For example, a series of 6-chloroquinoxaline (B1265817) derivatives were evaluated against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. ekb.egekb.eg One compound, in particular, showed greater cytotoxic effect against these cell lines (IC50 values of 6.18 µM and 5.11 µM, respectively) than the reference drug doxorubicin. ekb.eg Another study found that certain quinoxaline derivatives exhibited potent and selective anticancer activity against PC-3 prostate cancer cells, with IC50 values as low as 2.11 µM. tandfonline.com These compounds were found to induce apoptosis and arrest the cell cycle at the S phase. tandfonline.com The cytotoxicity of quinoxaline derivatives has also been observed in other cell lines, including human lung adenocarcinoma (PC 14), human gastric adenocarcinoma (MKN 45), and leukemia RPMI-8226 cells. nih.govresearchgate.net The results often correlate with the compounds' ability to inhibit specific molecular targets, such as VEGFR-2. nih.gov

Table 3: In Vitro Cytotoxicity (IC50) of Selected Quinoxalinone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 6-chloroquinoxaline derivative (Compound 6) | MCF-7 | 5.11 | ekb.eg |

| 6-chloroquinoxaline derivative (Compound 6) | HCT-116 | 6.18 | ekb.eg |

| Quinoxaline derivative (Compound IV) | PC-3 | 2.11 | tandfonline.com |

| Quinoxaline derivative (Compound III) | PC-3 | 4.11 | tandfonline.com |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (Compound 10) | MKN 45 | 0.073 | nih.gov |

| ekb.egnih.govnih.govtriazolo[4,3-a]quinoxaline derivative (Compound 25d) | MCF-7 | 4.1 ± 0.4 | nih.gov |

Neuropharmacological Effects

Beyond their anticancer properties, quinoxalinone derivatives have shown significant activity within the central nervous system, demonstrating potential as neuropharmacological agents.

Non-NMDA Glutamate (B1630785) Receptor Antagonism

Quinoxalinediones have been identified as potent and competitive antagonists at non-NMDA glutamate receptors, which include the quisqualate and kainate receptors. nih.gov This class of compounds was instrumental in characterizing the role of these receptors in synaptic transmission in the mammalian brain. nih.gov More recent research has continued to build on this foundation, designing novel quinoxaline derivatives based on the structural features of effective α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) antagonists. nih.gov AMPA receptors are a type of non-NMDA receptor, and their inhibition is a key mechanism for the anticonvulsant activity of these compounds. nih.govresearchgate.net

Anxiolytic and Anticonvulsant Properties

The modulation of glutamate receptors contributes to the observed anxiolytic and anticonvulsant effects of quinoxalinone derivatives. nih.gov Several synthesized quinoxalinone derivatives have been investigated for these neuropharmacological effects in animal models.

In one study, 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione showed significant anticonvulsant action. Another investigation of novel C2,C3-quinoxaline derivatives identified several compounds with anxiolytic potential in vivo, evaluated using the elevated plus maze and light-dark box tests. mdpi.com The design of new quinoxaline derivatives as anticonvulsant agents often leverages the pharmacophoric model of AMPA antagonists. nih.gov In vivo evaluation of these compounds using protocols such as the pentylenetetrazol-induced seizure model has identified derivatives with promising anticonvulsant activity, with some showing ED50 values as low as 23.02 mg/kg. nih.gov

Anti-inflammatory and Analgesic Activities

The quinoxaline scaffold is also a promising foundation for the development of agents with anti-inflammatory and analgesic properties. nih.govnih.gov Several studies have reported the synthesis and pharmacological evaluation of novel quinoxaline derivatives for these activities. nih.govresearchgate.net

The anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rats. researchgate.net In this model, some synthesized quinoxaline derivatives have demonstrated strong anti-inflammatory activity, comparable to the standard drug indomethacin. nih.gov The mechanism for this activity can be linked to the inhibition of pro-inflammatory cytokines. For example, certain aminoalcohol-based quinoxaline derivatives were found to reduce leukocyte migration and decrease the levels of interleukin (IL)-1β and tumor necrosis factor (TNF)-α. nih.gov

The analgesic effects are commonly assessed using the acetic acid-induced writhing test in mice. nih.govresearchgate.net Several quinoxaline derivatives have shown significant peripheral analgesic effects in these tests. nih.govresearchgate.net The combination of anti-inflammatory and analgesic properties makes these compounds interesting candidates for the development of new nonulcerogenic therapeutic agents. nih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| 3-Chloro-1-methyl-1H-quinoxalin-2-one |

| 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione |

| Doxorubicin |

| Sorafenib |

| Indomethacin |

| Diazepam |

Other Biological Modulations

Quinoxalinone derivatives have demonstrated a broad spectrum of biological activities beyond their well-established roles. These diverse modulatory effects highlight the therapeutic potential of this scaffold in various pathological conditions. This section will delve into several other notable biological activities of quinoxalinone derivatives, including their roles in aldose reductase inhibition, antithrombotic events, antileishmanial effects, inhibition of lipid accumulation in hepatocytes, and agonism of the cannabinoid type 2 (CB2) receptor.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. The excessive conversion of glucose to sorbitol by this enzyme is implicated in the pathogenesis of diabetic complications. Consequently, the inhibition of aldose reductase is a promising therapeutic strategy.

A novel non-acidic series of nitroquinoxalinone derivatives has been synthesized and evaluated for their inhibitory activity against aldose reductase. nih.gov The majority of these compounds, characterized by an 8-nitro group, exhibited significant inhibitory potential, with IC50 values ranging from 1.54 to 18.17 μM. nih.gov Notably, the compound 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one demonstrated the most potent aldose reductase inhibitory activity with an IC50 value of 1.54 μM. nih.gov

Further investigations into quinoxalinone derivatives revealed that N1-acetate derivatives possess significant aldose reductase inhibitory activity, with IC50 values in the low micromolar to submicromolar range. nih.gov Among these, a compound featuring a C3-phenethyl side chain was identified as the most potent inhibitor, with an IC50 value of 0.143 μM. nih.gov Another study focusing on 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives also reported potent and selective inhibition of aldose reductase, with IC50 values in the low nanomolar to micromolar range. nih.gov

A separate study on quinoxalin-2(1H)-one based derivatives, which incorporated a phenolic structure to combine antioxidant activity, also yielded potent aldose reductase inhibitors. researchgate.net Many of these compounds displayed IC50 values in the range of 0.032 to 0.468 μM, with 2-(3-(2,4-dihydroxyphenyl)-7-fluoro -2-oxoquinoxalin-1(2H)-yl)acetic acid being the most active. researchgate.net

Table 1: Aldose Reductase Inhibitory Activity of Selected Quinoxalinone Derivatives

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one | 1.54 | nih.gov |

| Quinoxalinone with C3-phenethyl side chain | 0.143 | nih.gov |

| 2-(3-(2,4-dihydroxyphenyl)-7-fluoro -2-oxoquinoxalin-1(2H)-yl)acetic acid | 0.032 - 0.468 | researchgate.net |

Antithrombotic Activity

Quinoxalinone derivatives have been identified as promising antithrombotic agents, primarily through their ability to inhibit key enzymes in the coagulation cascade, such as thrombin and factor Xa. nih.gov In vitro studies have demonstrated that these derivatives can exhibit nanomolar inhibition of both of these coagulation enzymes, leading to potent antithrombotic activity. nih.gov The investigation into heterocyclic thrombin inhibitors has highlighted quinoxalinone derivatives as novel and potent agents in this class. nih.gov Certain quinoxalinone derivatives have been patented for their antithrombotic activity. sapub.org Examples include 3-{4-[5-(2, 6-dimethyl-piperidin-1-yl)-pentyl]-3-oxo-3,4-dihydro-quinoxalin-2-yl}-4-hydroxy-benzamidine and 4-(4, 7-dimethyl- 3-oxo-3, 4-dihydroquinoxalin-2-ylmethyl)- benzamidine. sapub.org

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new and effective treatments is ongoing, and quinoxaline derivatives have emerged as a promising class of compounds. A series of ring-substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives were synthesized and evaluated for their in vitro activity against Leishmania amazonensis amastigotes. nih.govscielo.br Several of these compounds displayed significant antileishmanial activity, with IC50 values ranging from 2.8 to 65.6 μM. scielo.br The most active compound in this series was (2E)-3-(3,4,5-trimethoxy-phenyl)-1-(3,6,7-trimethyl-1,4-dioxy-quinoxalin-2-yl)-propenone. nih.govscielo.br

Another study investigating quinoxaline di-N-oxides containing an amino acidic side chain found that several compounds exhibited activity comparable to the reference drug miltefosine (B1683995) against promastigotes of Leishmania amazonensis and Leishmania donovani. mdpi.com Some of these derivatives were also found to be more potent and less toxic than miltefosine in intracellular amastigote assays against Leishmania amazonensis. mdpi.com For instance, certain compounds showed IC50 values in the range of 20–97 μM against L. amazonensis. mdpi.com

**Table 2: Antileishmanial Activity of Selected Quinoxalinone Derivatives against *Leishmania amazonensis***

| Compound Series | Form of Parasite | IC50 Range (μM) | Reference |

|---|---|---|---|

| 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one | Amastigotes | 2.8 - 65.6 | scielo.br |

| Quinoxaline di-N-oxides with amino acid side chain | Promastigotes | 20 - 97 | mdpi.com |

Inhibition of Lipid Accumulation in HepG2 Hepatocytes

The accumulation of lipids in hepatocytes is a key feature of non-alcoholic fatty liver disease (NAFLD). Research into compounds that can mitigate this lipid accumulation is of significant interest. Studies utilizing the human hepatoma cell line HepG2 have shown that exposure to fatty acids like palmitate and oleic acid induces lipid accumulation, mimicking the conditions of steatosis. rsc.orgnih.govnih.gov While direct studies on this compound were not found, the broader class of quinoxaline derivatives has been investigated for their effects on lipid metabolism. The general principle of these in vitro models is to induce steatosis and then assess the ability of test compounds to reduce the resulting lipid droplets, which are often visualized by Oil Red O staining. nih.gov

Cannabinoid Type 2 (CB2) Receptor Agonism (in vitro)

The cannabinoid type 2 (CB2) receptor is primarily expressed in the immune system and is a target for therapeutic intervention in inflammatory and pain conditions, without the psychoactive effects associated with the CB1 receptor. hilarispublisher.com Research has shown that various heterocyclic compounds, including quinoxaline derivatives, can act as CB2 receptor agonists.

A study involving microwave-assisted synthesis of quinoline (B57606), isoquinoline, quinoxaline, and quinazoline (B50416) derivatives found that many of the prepared quinoxalinyl phenyl amines exhibited low-potency partial CB2 receptor agonist activity. nih.gov The activity of these compounds was determined using a [³⁵S]GTPγS binding assay. nih.gov This assay measures the activation of G-proteins coupled to the receptor, providing a functional measure of agonism. While no significant CB1 receptor activation was observed for most of these compounds, their activity at the CB2 receptor suggests that the quinoxaline scaffold can serve as a template for the development of selective CB2 receptor agonists. nih.gov

Structure-Activity Relationship (SAR) Studies for Quinoxalinone Derivatives

The biological activity of quinoxalinone derivatives is highly dependent on the nature and position of substituents on the quinoxaline core. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for various therapeutic targets.

For aldose reductase inhibition , SAR studies have revealed several key features. The presence of an N1-acetate group is beneficial for activity. nih.gov Furthermore, the substituent at the C3 position plays a significant role; for instance, a C3-phenethyl side chain was found to be the most potent in one study. nih.gov The substitution pattern on the quinoxaline ring itself is also critical, with a C6-NO2 group enhancing both activity and selectivity. nih.gov Another study highlighted that extending the linker between the C3 position of the quinoxalinone nucleus and a side chain significantly increased aldose reductase inhibitory activity. globethesis.com The introduction of a phenolic hydroxyl group on the C3 side chain and the presence of a C3 alkenyl bridging group also contributed positively to the inhibitory activity. globethesis.com For nitro-quinoxalinone derivatives, an 8-nitro group was found in all active compounds. nih.gov

In the context of antithrombotic activity , the SAR of quinoxalinone derivatives has been explored to optimize their inhibitory effects on thrombin and factor Xa. The specific substitutions on the quinoxalinone scaffold are critical for achieving dual inhibition and high potency. nih.gov

For antileishmanial activity , SAR studies of 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives demonstrated the importance of methoxy (B1213986) groups at the R3', R4', and R5' positions of the phenyl ring. nih.gov The presence of a fluorine atom at the R7 position of the quinoxaline ring in another series of compounds was found to be the most active against axenic amastigotes. scielo.br For quinoxaline di-N-oxides with an amino acidic side chain, the substituents on both the aromatic ring and the side chain were found to be important for their activity. mdpi.com

A broader SAR analysis of various quinoxaline derivatives has shown that the simple and flexible structure of the quinoxaline scaffold, along with its bioisosteric relationship to quinoline and naphthalene, makes it a promising framework for developing novel therapeutic agents. nih.gov The ability to modify various positions around the quinoxaline nucleus allows for the fine-tuning of its biological activity against different targets. nih.govnih.gov

Influence of Substituent Position and Nature on Biological Potency

The biological activity of quinoxalinone derivatives is significantly modulated by the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies have revealed that even minor chemical modifications can lead to substantial changes in potency and selectivity against various biological targets.

For the compound This compound , the key substituents are a chlorine atom at the 3-position and a methyl group at the N1-position. The chlorine atom, being an electron-withdrawing group, can influence the electronic properties of the quinoxalinone core, which may impact its interaction with biological macromolecules. The presence of a halogen at the 3-position can be a critical factor for certain biological activities. For instance, in the broader class of quinoxaline derivatives, halogenation has been associated with various pharmacological effects.

The methyl group at the N1-position primarily affects the compound's lipophilicity and steric profile. N-alkylation of the quinoxalinone core can enhance cell permeability and may also influence the binding affinity to target proteins by occupying specific hydrophobic pockets. Studies on related quinoxalinone derivatives have shown that N-alkylation can be a key determinant of biological activity. For example, the N-methylation of certain quinoxalinone derivatives has been shown to be crucial for their observed biological effects.

General SAR studies on quinoxalinone derivatives have highlighted the importance of substitutions at various positions for different biological activities:

Anticancer Activity: The anticancer properties of quinoxalinones are often linked to their ability to inhibit various kinases. The substitution pattern on the quinoxalinone ring is critical for this activity. For example, certain substitutions can enhance the inhibitory activity against receptor tyrosine kinases like VEGFR-2, which are involved in tumor angiogenesis. semanticscholar.org While specific data on this compound is limited, the presence of a chloro group could potentially contribute to interactions within the ATP-binding pocket of kinases.

Antimicrobial Activity: Quinoxalinone derivatives have demonstrated a broad spectrum of antimicrobial activities. sapub.orgnih.govmdpi.com The nature of the substituent at the 3-position is often a key determinant of the antimicrobial potency and spectrum. The chloro group in this compound could play a role in its potential antimicrobial effects.

It is important to note that while general trends in the SAR of quinoxalinones provide valuable insights, the specific biological profile of this compound would need to be determined through direct experimental evaluation.

Pharmacophore Development and Molecular Feature Mapping

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For quinoxalinone derivatives, pharmacophore models have been developed for various therapeutic targets, including cancer and microbial enzymes.

A general pharmacophore model for anticancer quinoxalinone derivatives often includes:

Aromatic rings for π-π stacking interactions.

Hydrogen bond acceptors and donors for interactions with key amino acid residues in the target protein.

Hydrophobic features that can occupy lipophilic pockets.

In the context of This compound , the molecular features can be mapped to a general pharmacophore model as follows:

Aromatic Rings: The fused benzene (B151609) ring of the quinoxalinone core provides a key aromatic feature.

Hydrogen Bond Acceptors: The carbonyl oxygen at the 2-position is a strong hydrogen bond acceptor. The nitrogen atoms in the pyrazine (B50134) ring can also act as hydrogen bond acceptors.

Hydrophobic Features: The methyl group at the N1-position contributes to the hydrophobic character of the molecule. The chlorine atom at the 3-position also adds to the lipophilicity.

The specific arrangement of these features in this compound would determine its potential fit into the binding site of a particular biological target. For instance, in kinase inhibition, the quinoxalinone scaffold can act as a hinge-binder, with the substituents at the 1 and 3-positions modulating the affinity and selectivity. semanticscholar.org

Pharmacophore models for antimicrobial quinoxalinones also highlight the importance of the heterocyclic core and its substituents. The ability to interact with bacterial enzymes or disrupt cell wall synthesis is often dependent on the specific electronic and steric properties of the molecule.

While a specific pharmacophore model for this compound has not been extensively reported, its structural features suggest that it could be a scaffold for the development of novel therapeutic agents. Further computational and experimental studies are necessary to fully elucidate its pharmacophoric properties and to identify its specific biological targets.

Computational and Theoretical Investigations of 3 Chloro 1 Methyl 1h Quinoxalin 2 One and Analogous Compounds

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of quinoxalinone systems. researchgate.net These methods allow for the detailed investigation of optimized geometries, molecular orbitals, and the prediction of spectroscopic data.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For quinoxalinone derivatives, DFT calculations, often using the B3LYP functional with a 6-31G** or similar basis set, are employed to predict key structural parameters. researchgate.net

Studies on analogous 7-R-3-methylquinoxalin-2-ones (where R=H, CH3, Cl) show that the quinoxalinone ring system is largely planar. researchgate.net The absence of imaginary frequencies in vibrational spectrum analyses confirms that these optimized structures represent true energy minima. researchgate.net While the nature of substituents at different positions on the ring can induce minor changes, the core scaffold's geometry remains consistent. researchgate.net For instance, calculations on a similar quinoxalinone compound revealed bond lengths and angles that align well with expected values for aromatic systems. researchgate.net In one computational analysis of a related compound, the calculated geometric parameters showed excellent agreement with experimental results. scispace.com

Conformational analysis also extends to how these molecules interact with surfaces. For example, DFT studies of quinoxalin-2(1H)-one (QNO) and 3-methylquinoxalin-2(1H)-one (QNOM) on an Fe(110) surface showed that a parallel adsorption configuration is energetically more stable than a perpendicular one. mdpi.com This preference is driven by the formation of multiple bonds between the molecule's active sites (like oxygen atoms and the conjugated system) and the iron surface. mdpi.com

Table 1: Selected Calculated Geometric Parameters for an Analogous Quinoxalinone Compound Data derived from computational studies on similar quinoxalinone structures.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C=O | ~1.690 |

| Bond Length | Aromatic C-C | ~1.340 - 1.558 |

| Bond Length | Aliphatic C-C | ~1.412 |

Note: The data presented is based on analogous compounds from reference scispace.com. The exact values for 3-Chloro-1-methyl-1H-quinoxalin-2-one may vary.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. researchgate.net

For a series of 7-R-3-methylquinoxalin-2-ones, DFT calculations showed that the HOMO is primarily localized over the entire molecule, while the LUMO is concentrated on the pyrazinone ring. The energy gap (ΔE) is a critical parameter; a smaller gap suggests higher reactivity, making the molecule more easily polarizable and more likely to be adsorbed onto a surface. researchgate.net In that study, the methyl-substituted analog (Me-Q=O) possessed the lowest energy gap (4.408 eV), indicating its higher reactivity compared to the unsubstituted or chloro-substituted analogs. researchgate.net

Table 2: Calculated Quantum Chemical Parameters for Analogous 7-R-3-methylquinoxalin-2-ones Data sourced from reference researchgate.net.

| Compound (R=) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| H | -6.215 | -1.777 | 4.438 | 3.511 |

| CH3 | -6.071 | -1.663 | 4.408 | 3.931 |

| Cl | -6.340 | -1.860 | 4.480 | 1.833 |

Note: These calculations were performed in the aqueous phase using the PCM model at the B3LYP/6-31G* level of theory.*

Theoretical calculations can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data. Vibrational frequencies are calculated to confirm optimized structures and to assign bands in experimental FT-IR and Raman spectra. scispace.com For quinoxalinone derivatives, the calculated stretching vibration for the amide carbonyl (C=O) group is typically found around 1690 cm⁻¹, which corresponds well with experimental values observed near 1700 cm⁻¹. scispace.com Similarly, calculated aromatic C-H stretching vibrations appear in the 3070-3107 cm⁻¹ range, consistent with experimental findings. scispace.com

The prediction of NMR chemical shifts is another powerful application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. asianpubs.org Studies on analogous quinoxalinone and benzoxazinone (B8607429) derivatives have shown that calculated ¹³C NMR shifts are in good to excellent agreement with experimental data. scispace.com While predicted ¹H NMR shifts are also comparable, some deviations, particularly for protons involved in hydrogen bonding (like N-H), can occur due to the limitations of in-vacuo or implicit solvent models in fully capturing complex intermolecular interactions. scispace.com

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for an Analogous Quinoxalinone Data sourced from reference scispace.com.

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

| Amide C=O stretch | ~1700 | ~1690 |

| Aromatic C-C vibrations | 1553, 1351 | 1558, 1340 |

| Aliphatic C-H stretch | 2965, 2854, 2811 | 3033, 3010, 2900 |

Note: Data corresponds to compound 2 (a quinoxalinone derivative) from the cited study.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. bohrium.com This method is essential in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Docking simulations for various quinoxaline (B1680401) and quinoxalinone analogs have been performed against a wide range of biological targets to predict their binding modes and estimate their binding affinities, often expressed as a docking score or binding energy. nih.govrsc.org For instance, novel quinoxaline-hydrazide-triazole hybrids were docked into the active site of α-glucosidase (PDB ID: 2ZEO), revealing better binding energies for the most active compounds compared to the standard drug, acarbose. rsc.org

In another study, quinoxalinone derivatives were docked into the active site of the Epidermal Growth Factor Receptor (EGFR) (PDB ID: 4HJO). nih.gov The results suggested that the most potent compounds bind strongly to the protein, and the calculated binding energies were in good agreement with the experimentally determined IC₅₀ values. nih.gov Similarly, docking of quinoxalinone Schiff's bases into the active site of cyclooxygenase-2 (COX-2) (PDB ID: 3NT1) was performed to identify the binding interactions responsible for their inhibitory activity. nih.gov These studies collectively demonstrate that the quinoxalinone scaffold can be effectively accommodated within various enzyme active sites, forming stable interactions that are predictive of biological activity.

Table 4: Summary of Molecular Docking Studies for Analogous Quinoxalinone Compounds

| Compound Class | Target Protein (PDB ID) | Key Finding |

| Quinoxaline-hydrazide-triazole hybrids | α-Glucosidase (2ZEO) | Active compounds showed better binding energies than the standard, acarbose. rsc.org |

| Tetrazolo[1,5-a]quinoxalinyl derivatives | EGFR (4HJO) | Strong binding of potent compounds, with energies correlating to IC₅₀ values. nih.gov |

| Quinoxalinone Schiff's bases | COX-2 (3NT1) | Identification of key H-bond and pi-pi interactions within the active site. nih.gov |

| Quinoxaline derivatives | S. aureus DNA gyrase | Promising derivatives showed potent IC₅₀ values, supported by docking simulations. |

A primary goal of molecular docking is to identify the specific amino acid residues within the receptor's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces, are critical for stabilizing the ligand-receptor complex.

For example, in the docking of a quinazolinone derivative (an analog) into the COX-2 active site, hydrogen bond interactions were observed with the residues Tyr355 and Arg120. nih.gov Furthermore, a pi-pi interaction was identified between the compound's 4-(benzyloxy)-3-methoxyphenyl moiety and Tyr355, highlighting the importance of this structural feature for binding. nih.gov In studies of inhibitors targeting the SARS-CoV-2 main protease, key interactions consistently involved residues such as His41, Gly143, and Glu166, which formed hydrogen bonds with the functional groups of the inhibitors. nih.gov The identification of these key interacting residues provides a structural basis for the observed activity and guides the rational design of new, more potent analogs through structure-activity relationship (SAR) studies. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior of molecules over time. researchgate.netnih.gov This technique is instrumental in understanding how a ligand, such as this compound, interacts with its protein target at an atomic level, providing insights into the stability and conformational changes of the ligand-protein complex. nih.gov

The stability of a ligand-protein complex is a critical factor in determining the efficacy and duration of a drug's action. MD simulations provide a detailed view of the physical movements and interactions that govern this stability. researchgate.net By simulating the complex in a solvated environment that mimics physiological conditions, researchers can monitor key parameters over nanoseconds or even microseconds. researchgate.net

Another important parameter is the Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual amino acid residues in the protein. researchgate.net Analysis of RMSF can reveal which parts of the protein become more or less flexible upon ligand binding, highlighting residues that are crucial for the interaction.

Furthermore, the analysis of non-covalent interactions, particularly hydrogen bonds, is fundamental to understanding complex stability. A stable ligand-protein complex will often exhibit a consistent pattern of hydrogen bonding between the ligand and key residues in the binding pocket throughout the simulation. mdpi.com The persistence of these bonds is a strong indicator of high binding affinity and stability. For instance, MD simulations on quinoxaline derivatives have been used to show how specific substitutions can lead to more stable and persistent hydrogen bond networks, thereby enhancing inhibitory activity. tandfonline.com

The following interactive table illustrates typical data that might be generated from an MD simulation study of a quinoxalinone derivative complexed with a target protein.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |

| 0 | 0.00 | 0.00 | 4 |

| 10 | 1.25 | 1.10 | 3 |

| 20 | 1.35 | 1.20 | 4 |

| 30 | 1.40 | 1.25 | 3 |

| 40 | 1.38 | 1.30 | 3 |

| 50 | 1.42 | 1.28 | 4 |

This table represents hypothetical data for illustrative purposes, based on typical findings in MD simulation studies of protein-ligand complexes.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are invaluable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. researchgate.net

For quinoxalinone derivatives, QSAR models have been successfully developed to predict a range of biological activities, including antimicrobial and anticancer effects. nih.govmdpi.com The process begins with a dataset of analogous compounds for which the biological activity (e.g., IC50 or EC50 values) has been experimentally determined. mdpi.com For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. nih.gov The predictive power of the resulting QSAR model is then rigorously validated using internal and external sets of compounds. nih.gov For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed for quinoxaline derivatives. tandfonline.commdpi.com These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. mdpi.com

The true utility of a QSAR model lies in its ability to identify the key molecular features that govern biological activity. nih.gov By analyzing the descriptors that have the most significant impact in the QSAR equation, researchers can gain insights into the mechanism of action and design more potent analogs.

For quinoxaline and quinazolinone derivatives, various studies have highlighted the importance of specific descriptors. nih.govrsc.org

Topological and Steric Descriptors : These relate to the molecular size, shape, and branching. For instance, a 3D-QSAR study on quinoxalinone derivatives might reveal that bulky substituents at a particular position are detrimental to activity, as indicated by yellow contours in a CoMFA steric map. mdpi.com Conversely, green contours would suggest that steric bulk is favorable in that region. mdpi.com

Electronic and Electrostatic Descriptors : These describe the distribution of charge within the molecule. The presence of electron-donating or electron-withdrawing groups can significantly influence interactions with the target protein. CoMFA and CoMSIA electrostatic contour maps use blue and red contours to indicate where positive or negative charges, respectively, would enhance activity. mdpi.com

Hydrophobic Descriptors : These quantify the lipophilicity of the molecule. Hydrophobic interactions are often crucial for ligand binding. QSAR studies on quinoxaline derivatives have shown that increasing hydrophobicity in certain molecular regions can lead to enhanced biological activity. nih.gov

The table below provides examples of molecular descriptors and their potential correlation with the biological activity of quinoxalinone analogs, as might be identified in a QSAR study.

| Descriptor Type | Descriptor Example | Correlation with Activity | Implication for this compound |

| Steric | Molar Refractivity (MR) | Positive | Larger, more polarizable groups at specific positions may enhance binding. The chloro and methyl groups contribute to the overall size and shape. |

| Electronic | Dipole Moment | Negative | A lower overall dipole moment might be favorable, suggesting that charge distribution is critical for optimal interaction with the target. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Positive | Increased lipophilicity may improve membrane permeability or hydrophobic interactions in the binding pocket. The chloro group increases lipophilicity. |

| Topological | Wiener Index | Positive | Indicates that the overall molecular complexity and branching pattern are important for activity. |

This table presents a hypothetical correlation based on general findings in QSAR studies of heterocyclic compounds.

By leveraging the insights from such computational and theoretical investigations, the design and development of novel analogs of this compound can be significantly accelerated, leading to compounds with improved efficacy and specificity.

Advanced Methodologies for Structural Elucidation and Purity Assessment in Quinoxalinone Research

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and functional groups through the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms (protons) in a molecule. For 3-Chloro-1-methyl-1H-quinoxalin-2-one, the ¹H NMR spectrum would be expected to show distinct signals for the N-methyl group and the four protons on the aromatic ring.

N-Methyl Protons: A singlet would be anticipated for the three protons of the methyl group attached to the N1-nitrogen, likely appearing in the range of δ 3.5-4.0 ppm.

Aromatic Protons: The four protons on the benzene (B151609) ring (at positions C5, C6, C7, and C8) would appear as a complex pattern of multiplets (such as doublets, triplets, or doublets of doublets) in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants (J-values) would depend on their relative positions and electronic environment.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

Expected Signals: The spectrum would show nine distinct peaks corresponding to the nine carbon atoms in the molecule. Key signals would include the carbonyl carbon (C2), the chlorinated carbon (C3), the N-methyl carbon, and the six carbons of the fused benzene ring.

Characteristic Chemical Shifts: The carbonyl carbon (C=O) would resonate significantly downfield, typically in the range of δ 150-160 ppm. The C3 carbon, bonded to both chlorine and nitrogen, would also have a characteristic shift. The N-methyl carbon would appear upfield, around δ 30-40 ppm, while the aromatic carbons would be found between δ 110-145 ppm.

A representative data table for the expected NMR signals is provided below, though the values are predictive.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |

| ~ 7.3 - 8.2 (multiplets) | Aromatic-H | ~ 155 | C=O |

| ~ 3.6 (singlet) | N-CH₃ | ~ 140 | C-Cl |

| ~ 115 - 140 | Aromatic-C | ||

| ~ 35 | N-CH₃ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending). rsc.orgvscht.cz

For this compound, the IR spectrum would display characteristic absorption bands indicating its key structural features:

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1670-1700 cm⁻¹, characteristic of the amide carbonyl group within the quinoxalinone ring.

Carbon-Nitrogen (C=N) Stretch: An absorption band around 1610-1640 cm⁻¹ would correspond to the C=N double bond of the pyrazine (B50134) ring.

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ would signify the stretching vibrations of the C-H bonds on the aromatic ring.

Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ range are characteristic of the carbon-carbon double bonds within the benzene ring.

Carbon-Chlorine (C-Cl) Stretch: A band in the fingerprint region, typically between 700-800 cm⁻¹, would indicate the presence of the C-Cl bond.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic |

| 1670-1700 | C=O Stretch | Amide (Lactam) |

| 1610-1640 | C=N Stretch | Imine |

| 1450-1600 | C=C Stretch | Aromatic |

| 700-800 | C-Cl Stretch | Aryl Halide |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It provides the exact molecular weight of the compound and information about its structure through fragmentation patterns. uni-saarland.de For this compound (Molecular Formula: C₉H₇ClN₂O), the mass spectrum would be expected to show:

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound. Due to the presence of chlorine, this would appear as two peaks: one for the ³⁵Cl isotope (M⁺) and another, approximately one-third the intensity, for the ³⁷Cl isotope (M+2)⁺.

Fragmentation Pattern: Common fragmentation pathways for quinoxalinones include the loss of carbon monoxide (CO) from the carbonyl group and cleavage of the substituents. The fragmentation pattern would provide corroborating evidence for the assigned structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bioscience.finih.govxtalpi.com If a suitable single crystal of this compound could be grown, this technique would provide unambiguous proof of its structure.

The analysis would yield precise data on:

Molecular Confirmation: Absolute confirmation of the connectivity of atoms, including the positions of the methyl group at N1 and the chloro group at C3.

Bond Lengths and Angles: Exact measurements of all bond lengths and angles within the molecule.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as π-π stacking.

Planarity: Determination of the planarity of the bicyclic quinoxalinone ring system.

Without experimental data, it is not possible to provide the crystal system, space group, or unit cell dimensions.

Chromatographic Purity and Separation Techniques (e.g., TLC, HPLC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. merckmillipore.compharmdecks.com

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used to monitor reaction progress, identify compounds, and determine purity. merckmillipore.com For this compound, a typical TLC analysis would involve:

Stationary Phase: A silica (B1680970) gel plate is commonly used.

Mobile Phase: A mixture of nonpolar and polar solvents, such as hexane/ethyl acetate (B1210297) or dichloromethane/methanol, would be used as the eluent. The optimal solvent ratio would be determined experimentally to achieve a retention factor (Rf) value typically between 0.3 and 0.7 for good separation.

Visualization: The spot corresponding to the compound could be visualized under UV light (254 nm) due to the UV-absorbing nature of the aromatic quinoxalinone core.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used for separation, purification, and purity analysis. openaccessjournals.com A method for analyzing this compound would likely employ:

Mode: Reversed-phase HPLC is most common for compounds of this polarity.

Stationary Phase: A C18 (octadecylsilyl) column.

Mobile Phase: A gradient or isocratic mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection: A UV detector set to a wavelength where the compound exhibits maximum absorbance.

The resulting chromatogram would show a peak at a specific retention time, and the area of this peak would be proportional to the compound's concentration, allowing for quantitative purity assessment.

Non Clinical Applications and Material Science Contributions of Quinoxalinone Derivatives

Organic Light-Emitting Devices (OLEDs) and Electroluminescent Materials

Quinoxaline (B1680401) derivatives are recognized for their significant potential as electron-transporting materials (ETMs) and emitters in the development of Organic Light-Emitting Devices (OLEDs). beilstein-journals.orgnih.govqmul.ac.uk Their inherent electron-deficient nature facilitates efficient electron injection and transport, which are crucial for the performance of OLEDs. beilstein-journals.org Researchers have explored these compounds as thermally activated delayed fluorescence (TADF) emitters and chromophores, which are vital for achieving high efficiency in next-generation displays and lighting. beilstein-journals.orgnih.gov

The versatility of the quinoxaline structure allows for fine-tuning of its properties to achieve desired emission colors and performance characteristics. beilstein-journals.org For instance, multi-donor-acceptor emitters using a pyrazino[2,3-g]quinoxaline (B3350192) (PQ) core have been designed to achieve deep-red to near-infrared (NIR) emission. st-andrews.ac.uk In one study, solution-processed OLEDs using a 4DMAC-TPPQ derivative as the emitter showed electroluminescence at 685 nm, while a device with 4PXZ-TPPQ emitted at 780 nm. st-andrews.ac.uk The development of such materials is challenging due to the "energy gap law," which often leads to lower emission efficiency for red emitters. st-andrews.ac.uk Chromophore-labeled quinoxaline derivatives have also been prepared and used as both hole-transporters and emitters in electroluminescent devices, resulting in intense green light emission. researchgate.net

| Emitter Compound | Electroluminescence (λEL) | Max. External Quantum Efficiency (EQEmax) |

| 4DMAC-TPPQ | 685 nm | 0.3% |

| 4PXZ-TPPQ | 780 nm | 0.04% |

This table presents the performance of two quinoxaline-based TADF emitters in solution-processed OLEDs, demonstrating their capability for deep-red and NIR emission. st-andrews.ac.uk

Organic Sensitizers for Dye-Sensitized Solar Cells (DSSCs)

The quinoxalinone scaffold is a promising component in the design of metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs). jmaterenvironsci.comnih.gov These dyes typically feature a donor-π-acceptor (D-π-A) architecture, where the quinoxalinone moiety can act as a potent electron acceptor or as part of the π-conjugated bridge. jmaterenvironsci.comcase.edu Its electron-withdrawing properties facilitate intramolecular charge transfer (ICT) upon photoexcitation, a key process for injecting electrons into the semiconductor's conduction band (commonly TiO2). jmaterenvironsci.com

The performance of these sensitizers can be tuned by modifying the donor, acceptor, and π-spacer groups to optimize HOMO and LUMO energy levels for efficient electron injection and dye regeneration. jmaterenvironsci.com For example, novel quinoxaline-based organic sensitizers with a triphenylamine (B166846) donor unit have been synthesized and tested in DSSCs. nih.govcase.edu Depending on the conjugation geometry between the donor and the quinoxaline acceptor, power conversion efficiencies (PCEs) have varied. A sensitizer (B1316253) denoted as RC-22, with a horizontal conjugation, achieved a PCE of 5.56%, significantly higher than the 3.30% achieved by the vertically conjugated RC-21. nih.govcase.eduresearchgate.net This demonstrates that the quinoxaline unit is a highly promising candidate for creating efficient organic sensitizers. nih.govcase.edu Theoretical studies using density functional theory (DFT) have also been employed to predict and optimize the electronic and photovoltaic properties of new quinoxalinone-based dyes, further guiding the design of more efficient DSSC sensitizers. jmaterenvironsci.com

| Sensitizer | Conjugation Type | Power Conversion Efficiency (η) |

| RC-21 | Vertical | 3.30% |

| RC-22 | Horizontal | 5.56% |

This table compares the power conversion efficiencies of two quinoxaline-based organic sensitizers in DSSCs, highlighting the impact of molecular structure on performance. nih.govcase.eduresearchgate.net

Polymeric Optoelectronic Materials

Quinoxaline-based polymers have emerged as significant materials in the field of organic electronics, particularly for applications in organic solar cells and other optoelectronic devices. jmaterenvironsci.combeilstein-journals.orgnih.gov The incorporation of the electron-deficient quinoxalinone moiety into a polymer backbone allows for the creation of materials with tunable electronic properties and low band gaps, which are desirable for efficient light harvesting and charge transport. jmaterenvironsci.com

These polymers are often designed as alternating donor-acceptor (D-A) copolymers to control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. jmaterenvironsci.com For instance, a polymer known as PTQ10, which alternates thiophene (B33073) and a difluoro-quinoxaline derivative, has demonstrated impressive power conversion efficiencies (PCEs) exceeding 16% in polymer solar cells when paired with the Y6 acceptor. beilstein-journals.orgnih.gov The development of such high-performing polymeric materials underscores the interest in quinoxaline derivatives for organic electronics. beilstein-journals.orgnih.gov Furthermore, quinoxaline-based conjugated polymers have been investigated for their use as photoinitiators in polymerization processes, converting liquid monomers into solid polymers upon exposure to light. mdpi.com

Fluorescent Materials and Dyes

Quinoxalinone derivatives are known for their valuable fluorescent properties, making them useful as fluorophores in various applications. unamur.beresearchgate.net The photophysical characteristics of these compounds, including their absorption and emission wavelengths, can be readily modified by chemical functionalization. researchgate.net This tunability allows for the design of dyes that emit across different parts of the spectrum. unamur.be

The formation of a quinoxaline derivative from a peptide, for example, results in a marked increase in fluorescence, with an emission maximum around 363 nm when excited at 303 nm. nih.gov The fluorescence properties of these derivatives can be influenced by the nature of attached peptide chains and environmental factors like solvents and denaturants. nih.gov This sensitivity has led to their suggested use as probes for studying the conformation of peptides and proteins. nih.gov Novel fluorescent ionic liquids derived from quinoxaline have also been synthesized, exhibiting dual or triple emission bands and large Stokes shifts, which are attributed to their local excited states and charge transfer characteristics. researchgate.net

| Derivative Type | Excitation Maxima (λex) | Emission Maxima (λem) | Application |

| 2-Oxoacyl Peptides | ~320 nm | ~410 nm | Peptide/Protein Probes |

| Quinoxaline Peptide Derivatives | 303 nm | 363 nm | Peptide/Protein Probes |

This table illustrates the change in fluorescent properties upon converting a peptide to its quinoxaline derivative, highlighting the enhancement that makes them useful as biochemical probes. nih.gov

Chemical Sensors (e.g., for Alkali Metal Ions)

The ability of quinoxaline derivatives to exhibit changes in their optical properties upon interaction with specific analytes has led to their development as effective chemosensors. researchgate.netmdpi.com These sensors can detect a variety of species, including metal cations, through mechanisms that trigger a colorimetric or fluorogenic response. researchgate.netnih.gov The nitrogen atoms within the quinoxaline ring can act as binding sites for metal ions, leading to a change in the electronic structure of the molecule and a corresponding shift in its absorption or emission spectrum. mdpi.com

For instance, a quinoxaline-based sensor, BMQ, was designed for the dual detection of Fe³⁺ and Cu²⁺. nih.gov The interaction with Fe³⁺ produced a distinct color change from colorless to yellow, visible to the naked eye, while the presence of Cu²⁺ ions caused a quenching of its fluorescence emission. nih.gov This high selectivity allows for the detection of these ions in various samples, including mineral water. nih.gov Other quinoxaline derivatives have been developed as dual optical chemosensors that exhibit shifts in both absorption and emission bands in response to changes in pH, making them useful as indicators for acidic aqueous solutions. mdpi.com The development of electrospun fibers containing quinoxaline colorants is also expected to lead to new applications in chemosensing. researchgate.net

Analytical Reagents (e.g., Fluorophores in HPLC)